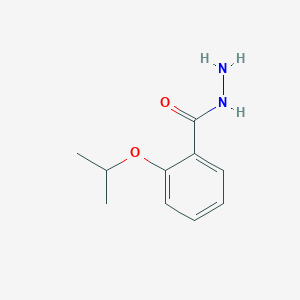
Amoxicillin Ttrihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicillin trihydrate is a semi-synthetic antibiotic belonging to the beta-lactam class of antibiotics. It is a derivative of penicillin and is widely used to treat bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections . Amoxicillin trihydrate is known for its broad-spectrum antibacterial activity and is often preferred due to its better absorption when taken orally compared to other beta-lactam antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of amoxicillin trihydrate involves several steps, starting from the fermentation of Penicillium chrysogenum to produce penicillin G. Penicillin G is then chemically converted to 6-aminopenicillanic acid (6-APA). The 6-APA is then acylated with p-hydroxyphenylglycine to form amoxicillin . The final step involves crystallization to obtain amoxicillin trihydrate .
Industrial Production Methods: In industrial settings, the production of amoxicillin trihydrate is optimized for cost-effectiveness and efficiency. One such method involves the in-situ preparation of amoxicillin trihydrate from sugarcane juice without isolating the intermediates . This method reduces the need for separate synthesis, purification, and crystallization steps, making it more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: Amoxicillin trihydrate undergoes various chemical reactions, including:
Hydrolysis: Amoxicillin can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the beta-lactam ring.
Oxidation: Amoxicillin can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Amoxicillin can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation: Various oxidized derivatives.
Substitution: Substituted amoxicillin derivatives.
Wissenschaftliche Forschungsanwendungen
Amoxicillin trihydrate has a wide range of applications in scientific research:
Wirkmechanismus
Amoxicillin trihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation step of peptidoglycan synthesis . This inhibition weakens the cell wall, leading to cell lysis and bacterial death . The primary molecular targets are the PBPs, which are essential for cell wall integrity and function .
Vergleich Mit ähnlichen Verbindungen
Ampicillin: Another beta-lactam antibiotic with a similar structure but different absorption and spectrum of activity.
Penicillin G: The parent compound from which amoxicillin is derived, with a narrower spectrum of activity.
Cefalexin: A cephalosporin antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness of Amoxicillin Trihydrate: Amoxicillin trihydrate is unique due to its better oral absorption and broader spectrum of activity compared to other beta-lactam antibiotics . It is also more stable in the presence of gastric acid, making it more effective for oral administration .
Eigenschaften
IUPAC Name |
6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQVCLAUDMCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-oxo-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B8004821.png)



![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)

![Methyl {[3-(pyridin-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B8004869.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)



